molecular formula C13H19NO2 B2455751 (3-{[(Oxolan-2-yl)methoxy]methyl}phenyl)methanamine CAS No. 1016684-67-5

(3-{[(Oxolan-2-yl)methoxy]methyl}phenyl)methanamine

Cat. No.: B2455751
CAS No.: 1016684-67-5
M. Wt: 221.3
InChI Key: JKFKOJLQIJOSHD-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Structural Identification

IUPAC Nomenclature and Alternative Chemical Designations

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is (3-{[(oxolan-2-yl)methoxy]methyl}phenyl)methanamine . Breaking down the nomenclature:

  • Oxolan-2-yl : Refers to a tetrahydrofuran ring substituted at the 2-position.
  • Methoxymethyl : A methyl group (-CH$$2$$-) bonded to a methoxy group (-O-CH$$3$$).
  • Phenylmethanamine : A benzylamine group (-CH$$2$$-NH$$2$$) attached to a phenyl ring.

Alternative designations include:

  • CAS Registry Number : 1016684-67-5.
  • Synonyms : MFCD09803471, AKOS000160091, and (3-{[(tetrahydrofuran-2-yl)methoxy]methyl}phenyl)methanamine.

The structural identity is further confirmed by its SMILES notation : NCc1cccc(c1)COCC1CCCO1, which delineates the connectivity of the tetrahydrofuran ring, methoxymethyl linker, and benzylamine group.

Molecular Formula and Weight Analysis

The molecular formula of (3-{[(oxolan-2-yl)methoxy]methyl}phenyl)methanamine is C$${13}$$H$${19}$$NO$$_{2}$$ .

Table 1: Elemental Composition
Element Quantity Atomic Contribution (g/mol) Total Contribution (g/mol)
C 13 12.01 156.13
H 19 1.008 19.15
N 1 14.01 14.01
O 2 16.00 32.00
Total 221.29

The molecular weight of 221.29 g/mol is consistent across computational methods (PubChem, OEChem). The formula reflects a balanced ratio of carbon, hydrogen, and heteroatoms (N, O), characteristic of medium-sized aromatic amines.

Properties

IUPAC Name

[3-(oxolan-2-ylmethoxymethyl)phenyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c14-8-11-3-1-4-12(7-11)9-15-10-13-5-2-6-16-13/h1,3-4,7,13H,2,5-6,8-10,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKFKOJLQIJOSHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)COCC2=CC=CC(=C2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-{[(Oxolan-2-yl)methoxy]methyl}phenyl)methanamine typically involves the reaction of 3-(bromomethyl)phenylmethanamine with oxolane-2-methanol under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate, and the mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is typically conducted in large reactors with precise temperature and pressure control.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (3-{[(Oxolan-2-yl)methoxy]methyl}phenyl)methanamine can undergo oxidation reactions, leading to the formation of corresponding oxides or ketones.

    Reduction: This compound can be reduced to form amines or alcohols, depending on the reducing agent used.

    Substitution: It can participate in substitution reactions where the methoxy or oxolane groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are employed for substitution reactions.

Major Products Formed:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated derivatives or other substituted compounds.

Scientific Research Applications

Chemistry: In chemistry, (3-{[(Oxolan-2-yl)methoxy]methyl}phenyl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology: In biological research, this compound is used to study the interactions between small molecules and biological targets. It serves as a probe to investigate the binding affinities and mechanisms of action of various biological receptors.

Medicine: In medicinal chemistry, (3-{[(Oxolan-2-yl)methoxy]methyl}phenyl)methanamine is explored for its potential therapeutic properties. It is investigated for its activity against various diseases, including cancer and neurological disorders.

Industry: In the industrial sector, this compound is used in the development of new materials and chemicals. Its unique properties make it suitable for applications in polymer science and material engineering.

Mechanism of Action

The mechanism of action of (3-{[(Oxolan-2-yl)methoxy]methyl}phenyl)methanamine involves its interaction with specific molecular targets within the body. It is believed to modulate the activity of certain enzymes and receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential role in modulating neurotransmitter systems and immune responses.

Comparison with Similar Compounds

  • (3-{[(Oxolan-2-yl)methoxy]methyl}phenyl)ethanamine
  • (3-{[(Oxolan-2-yl)methoxy]methyl}phenyl)propanamine
  • (3-{[(Oxolan-2-yl)methoxy]methyl}phenyl)butanamine

Comparison: Compared to its analogs, (3-{[(Oxolan-2-yl)methoxy]methyl}phenyl)methanamine exhibits unique properties due to the presence of the methanamine group. This functional group enhances its reactivity and allows for a broader range of chemical modifications. Additionally, the oxolane ring provides stability and rigidity to the molecule, making it a valuable scaffold for drug design and development.

Biological Activity

(3-{[(Oxolan-2-yl)methoxy]methyl}phenyl)methanamine is a complex organic compound that has garnered attention for its potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure comprising an oxolane ring, a methoxy group, and a phenyl-methanamine moiety. This configuration is believed to enhance its solubility and permeability in biological systems, facilitating interactions with various biological targets.

Feature Description
Chemical Structure Contains an oxolane ring and methoxy group
Potential Activities Antioxidant, anticancer, neuroprotective
Solubility Enhanced due to the oxolane ring

The biological activity of (3-{[(Oxolan-2-yl)methoxy]methyl}phenyl)methanamine is primarily attributed to its interaction with specific molecular targets within the body. Preliminary studies suggest it may modulate neurotransmitter systems and influence immune responses. The exact molecular targets are still under investigation, but its ability to bind to receptors or enzymes is a key feature of its mechanism of action.

Anticancer Activity

Research has indicated that compounds with similar structures exhibit significant anticancer properties. For instance, studies have demonstrated that derivatives of related compounds can inhibit the proliferation of cancer cell lines, such as MDA-MB-231 (triple-negative breast cancer) and MCF-7 (breast cancer) cells, showing IC50 values ranging from 1.52–6.31 μM .

Neuroprotective Effects

The neuroprotective potential of (3-{[(Oxolan-2-yl)methoxy]methyl}phenyl)methanamine has been explored through its interactions with neurotransmitter systems. Similar compounds have shown promise in protecting neuronal cells from oxidative stress and apoptosis, suggesting that this compound may offer similar benefits.

Antioxidant Properties

The antioxidant activity of this compound has been noted in preliminary studies, indicating its potential to scavenge free radicals and reduce oxidative damage within cells. This property is crucial for protecting cellular integrity against various stressors.

Case Studies and Research Findings

  • Cell Viability Assays : In vitro studies have shown that (3-{[(Oxolan-2-yl)methoxy]methyl}phenyl)methanamine can significantly reduce cell viability in cancer cell lines compared to control groups, indicating its potential as an anticancer agent.
  • Apoptosis Induction : Evidence suggests that this compound may induce apoptosis in cancer cells, as indicated by increased annexin V-FITC positivity in treated cells. This mechanism is vital for developing effective cancer therapies .
  • Inhibition Studies : The compound has been evaluated for its ability to inhibit specific enzymes related to cancer progression. For example, it may interact with carbonic anhydrase IX (CA IX), which is often overexpressed in tumors .

Q & A

Q. What are the key synthetic routes for preparing (3-{[(Oxolan-2-yl)methoxy]methyl}phenyl)methanamine, and what critical reaction conditions must be controlled?

Synthesis typically involves multi-step organic reactions. A common approach includes:

  • Step 1 : Formation of the oxolane (tetrahydrofuran) methoxy intermediate via nucleophilic substitution or Mitsunobu reactions.
  • Step 2 : Introduction of the methylene bridge using reagents like formaldehyde or chloromethylation agents under controlled pH (e.g., anhydrous ZnCl₂ as a catalyst) .
  • Step 3 : Reductive amination or Gabriel synthesis to install the methanamine group. Critical conditions include inert atmospheres (N₂/Ar), temperature control (0–60°C), and purification via column chromatography .

Q. How is the purity and structural integrity of this compound confirmed in laboratory settings?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substitution patterns and integration ratios (e.g., δ 2.8–3.5 ppm for CH₂ groups in oxolane and methanamine moieties) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ calculated for derivatives in the range of 280–450 Da) .
  • HPLC/GC : Assesses purity (>95% by area normalization) and detects residual solvents .

Q. What safety protocols are essential when handling this compound in laboratory environments?

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and ANSI-approved goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of aerosols/dust (OSHA PEL standards) .
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and avoid water flushing to prevent environmental contamination .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the biological activity of derivatives of this compound?

  • Molecular Docking : Simulate binding affinities to targets like GPCRs or enzymes using software (AutoDock, Schrödinger). Focus on the methanamine group’s role in hydrogen bonding .
  • QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with antimicrobial IC₅₀ values .

Q. What strategies optimize the pharmacokinetic properties of phenylmethanamine derivatives for CNS-targeted therapies?

  • Lipophilicity Adjustment : Introduce electron-withdrawing groups (e.g., halogens) to modulate LogP for blood-brain barrier penetration .
  • Metabolic Stability : Incorporate deuterium at labile positions or use prodrugs (e.g., ester prodrugs hydrolyzed in vivo) .

Q. How does the substitution pattern on the phenyl ring influence the compound’s interaction with biological targets?

  • Steric Effects : Bulky substituents (e.g., ethynyl groups) at the 5-position reduce off-target binding in kinase assays .
  • Electronic Effects : Methoxy groups enhance electron density, improving binding to serotonin receptors (e.g., 5-HT₂A) .

Q. What in vitro models are appropriate for evaluating the neuropharmacological potential of such compounds?

  • Cell-Based Assays : Use SH-SY5Y neuronal cells to assess cytotoxicity and neurite outgrowth.
  • Enzyme Inhibition : Test acetylcholinesterase (AChE) or monoamine oxidase (MAO) inhibition via Ellman’s assay .

Q. How can analytical challenges like stereochemical determination be addressed in derivatives of this compound?

  • Chiral HPLC : Use amylose-based columns (Chiralpak AD-H) with hexane/isopropanol gradients .
  • X-Ray Crystallography : Resolve absolute configuration for enantiomers co-crystallized with tartaric acid derivatives .

Q. What methods assess metabolic stability in lead optimization of phenylmethanamine-based compounds?

  • Liver Microsome Assays : Incubate with human/rat microsomes and quantify parent compound depletion via LC-MS/MS .
  • CYP450 Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4) to identify metabolic liabilities .

Q. How do structural modifications impact the compound’s ability to penetrate the blood-brain barrier (BBB)?

  • PAMPA-BBB Assay : Measure permeability coefficients (Pe) in artificial membranes; target Pe > 4.0 × 10⁻⁶ cm/s .
  • In Silico Predictors : Tools like BBB Predictor or ADMETLab2.0 prioritize derivatives with optimal polar surface area (<90 Ų) .

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